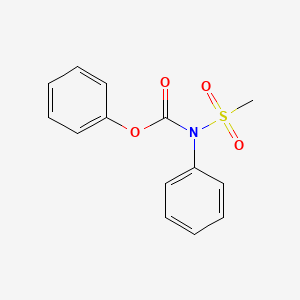

苯基 N-(甲磺酰基)-N-苯基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl N-(methylsulfonyl)imidoformate is an N-sulfonylimidate compound having S-methyl and O-phenyl substituents . Another related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S .

Synthesis Analysis

While specific synthesis methods for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, there are related compounds with documented synthesis methods. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, has a molecular formula of C9H11NO3S and an average mass of 213.253 Da .

Chemical Reactions Analysis

Methanesulfonyl chloride, an organosulfur compound with the formula CH3SO2Cl, is highly reactive and is used to make methanesulfonates .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, N-(2-(Methylsulfonyl)phenyl)acetamide, include a molecular formula of C9H11NO3S, an average mass of 213.253 Da, and a mono-isotopic mass of 213.045959 Da .

科学研究应用

Pharmacology

Application Summary

In pharmacology, this compound is explored for its potential as a COX-2 inhibitor, which could lead to the development of new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.

Methods of Application

Researchers design and synthesize derivatives of Phenyl N-(methylsulfonyl)-N-phenylcarbamate, then evaluate their COX-2 inhibitory activity through enzyme inhibition assays and in vivo anti-inflammatory tests.

Results and Outcomes

Some derivatives have shown high potency and selectivity against the COX-2 enzyme, with IC50 values as low as 0.07 μM and significant anti-inflammatory activity in animal models .

Agriculture

Application Summary

In agriculture, derivatives of this compound are investigated for their antibacterial properties, which could be used to protect crops from bacterial pathogens.

Methods of Application

Compounds are synthesized and tested against various bacterial strains to assess their effectiveness as antibacterial agents.

Results and Outcomes

Certain derivatives have displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting potential as plant protection agents .

Material Science

Application Summary

Material science research utilizes this compound as an intermediate in the synthesis of various materials, including polymers and coatings with potential industrial applications.

Methods of Application

The compound serves as a building block in organic synthesis, contributing to the development of new materials with desired properties.

Results and Outcomes

Its use as an intermediate has facilitated the creation of materials with improved characteristics, such as increased durability or specialized functionalities .

Biochemistry

Application Summary

Biochemically, the compound is part of studies focusing on the synthesis of indole derivatives, which have a wide range of biological activities and therapeutic applications.

Methods of Application

Derivatives are synthesized and their biological activities are characterized through various biochemical assays.

Results and Outcomes

Research has revealed that indole derivatives containing the sulfonamide group exhibit activities such as antimicrobial, anti-inflammatory, and anticancer properties .

Environmental Science

Application Summary

Environmental science explores the use of sulfone derivatives, related to Phenyl N-(methylsulfonyl)-N-phenylcarbamate, in the development of high-performance electrolytes for lithium-ion batteries.

Methods of Application

Novel fluorinated sulfones are designed and synthesized to improve the stability and performance of lithium-ion batteries.

Results and Outcomes

These new electrolytes have demonstrated very stable long-term cycling, which is crucial for the advancement of energy storage technologies .

Analytical Chemistry

Application Summary

In analytical chemistry, the compound’s derivatives are used to modify magnetic nanoparticles, enhancing their selectivity and stability for use in various analytical applications.

Methods of Application

Magnetic nanoparticles are functionalized with derivatives to increase their efficiency in capturing and detecting specific analytes.

Results and Outcomes

The functionalized nanoparticles have shown improved performance in the selective capture and detection of organic pollutants, offering a promising approach for environmental monitoring .

This analysis provides a glimpse into the diverse applications of Phenyl N-(methylsulfonyl)-N-phenylcarbamate and its derivatives across different scientific fields, showcasing its potential to contribute significantly to various areas of research and industry. The detailed methods and outcomes highlight the compound’s versatility and the ongoing efforts to harness its properties for beneficial uses.

Antimicrobial Therapeutics

Application Summary

This compound is being studied for its emergent antibacterial activity, particularly in combination with cell-penetrating peptides like octaarginine, which could lead to new strategies in antibacterial therapy.

Methods of Application

Synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives and their evaluation in conjunction with octaarginine against various bacterial strains.

Results and Outcomes

The derivatives have shown potent antibacterial activity, with some exhibiting low minimum inhibitory concentrations (MICs) against strains like S. aureus, indicating a promising approach for combating bacterial infections .

Selective COX-2 Inhibition

Application Summary

Derivatives of Phenyl N-(methylsulfonyl)-N-phenylcarbamate are being developed as selective COX-2 inhibitors, which are important in medicinal chemistry due to their reduced side effects compared to non-selective NSAIDs.

Methods of Application

Design and synthesis of new derivatives followed by docking studies and enzyme inhibition assays to evaluate their selectivity and potency as COX-2 inhibitors.

Results and Outcomes

Some derivatives have demonstrated high potency and selectivity, with IC50 values as low as 0.07 μM, suggesting their potential as safer anti-inflammatory agents .

安全和危害

While specific safety and hazard information for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” was not found, it’s important to handle all chemicals with care. For instance, methanesulfonyl chloride is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

未来方向

While specific future directions for “Phenyl N-(methylsulfonyl)-N-phenylcarbamate” were not found, research into related compounds continues. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and investigated for their antibacterial activity, suggesting potential future directions in the development of new antibacterial agents .

属性

IUPAC Name |

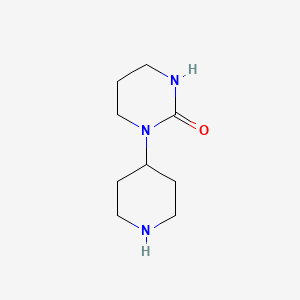

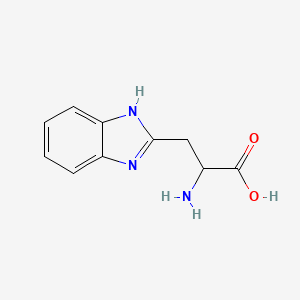

phenyl N-methylsulfonyl-N-phenylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-20(17,18)15(12-8-4-2-5-9-12)14(16)19-13-10-6-3-7-11-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHMJCRPZRAVRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl N-(methylsulfonyl)-N-phenylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)